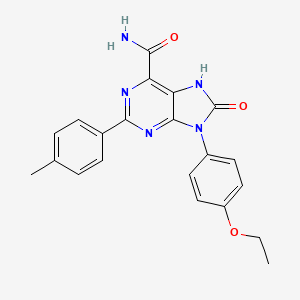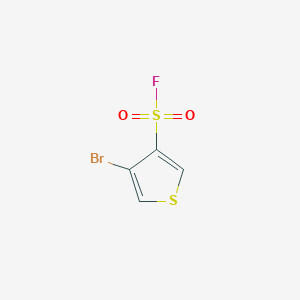
2-(Fluoromethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fluoromethyl)pyrrolidine hydrochloride (FMPH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPH is a pyrrolidine derivative that contains a fluorine atom attached to a methyl group. The compound has a molecular weight of 145.6 g/mol and a chemical formula of C5H10FN.HCl.
Aplicaciones Científicas De Investigación
Chemical Properties and Identification
“2-(Fluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 787564-55-0 . It has a molecular weight of 139.6 . It is a solid at room temperature .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring, such as fluorine, reduces the basicity of fluoropyridines and makes them less reactive than their chlorinated and brominated analogues . “2-(Fluoromethyl)pyrrolidine hydrochloride” could potentially be used in the synthesis of these fluorinated pyridines .
Potential Imaging Agents for Biological Applications
There is a special interest in 18 F-substituted pyridines as potential imaging agents for various biological applications . The synthesis of these compounds could involve "2-(Fluoromethyl)pyrrolidine hydrochloride" .
Synthesis of Methyl 2-(Fluoromethyl)-5-Nitro-6-Arylnicotinates
A new approach to the synthesis of methyl 2-(fluoromethyl)-5-nitro-6-arylnicotinates has been developed . This process involves the fluorination of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines or 1,2-dihydropyridines with Selectfluor®, which could potentially involve "2-(Fluoromethyl)pyrrolidine hydrochloride" .
Mecanismo De Acción
Target of action
Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including various enzymes and receptors
Mode of action
The mode of action of pyrrolidine alkaloids can vary depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets
Biochemical pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways, including those involved in inflammation, cancer, and neurological disorders
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrrolidine alkaloids can vary widely and are influenced by factors such as the compound’s structure and the route of administration
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in cell signaling, gene expression, and cellular metabolism
Action environment
The action of pyrrolidine alkaloids can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
2-(fluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUADADXQUIBHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1781050-17-6 |
Source


|
| Record name | 2-(fluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)
![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2527203.png)


![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)
